molecular formula C19H21NO4 B4052175 N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide

N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide

Cat. No.: B4052175
M. Wt: 327.4 g/mol
InChI Key: QHXZQUDKKVGHSE-RMKNXTFCSA-N
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Description

N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.14705815 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Synthesis for Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide is a key intermediate for the complete natural synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) highlights the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase as a catalyst, optimizing the process for effective synthesis (Magadum & Yadav, 2018).

Antioxidant Properties

Phenolic compounds like acetaminophen, salicylate, and 5-aminosalicylate have been studied for their roles as inhibitors of lipid peroxidation and as radical scavengers, providing insights into their antioxidant capabilities that could inform the development of new therapeutic agents (Dinis, Madeira, & Almeida, 1994).

Optical and Structural Analysis

The synthesis and optical properties of orcinolic derivatives, including their potential as OH− indicators, have been explored, showcasing the utility of such compounds in material science and chemical sensing applications (Wannalerse et al., 2022).

Anticancer and Analgesic Activities

Research on 2-(substituted phenoxy) acetamide derivatives has shown potential anticancer, anti-inflammatory, and analgesic activities, underscoring the versatility of these compounds in developing new treatments (Rani et al., 2014).

Photocatalytic Degradation Studies

The photocatalytic degradation of acetaminophen, a closely related compound, has been investigated for environmental applications, highlighting the effectiveness of TiO2 nanoparticles in breaking down pharmaceutical contaminants (Jallouli et al., 2017).

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)-N-[(E)-3-phenylprop-2-enyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c21-14-13-20(12-6-9-16-7-2-1-3-8-16)19(23)15-24-18-11-5-4-10-17(18)22/h1-11,21-22H,12-15H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXZQUDKKVGHSE-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN(CCO)C(=O)COC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN(CCO)C(=O)COC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide
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N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide
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N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide
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N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide
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N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide
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N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide

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